2-Amino-5-iodo-6-methyl-4-pyrimidinol
Overview
Description
2-Amino-5-iodo-6-methyl-4-pyrimidinol is a chemical compound with the molecular formula C5H6IN3O and a molecular weight of 251.03 .
Molecular Structure Analysis
The InChI code for 2-Amino-5-iodo-6-methyl-4-pyrimidinol is 1S/C5H6IN3O/c1-2-3(6)4(10)9-5(7)8-2/h1H3, (H3,7,8,9,10) . This indicates the connectivity and hydrogen count of the molecule’s atoms, but does not provide three-dimensional structural information.Physical And Chemical Properties Analysis
2-Amino-5-iodo-6-methyl-4-pyrimidinol is a solid substance . It has a melting point of 219 - 220 C .Scientific Research Applications
Synthesis and Chemical Reactions
- Microwave-Assisted Synthesis : 2-Amino-5-iodo-6-methyl-4-pyrimidinol is involved in microwave-assisted tandem Heck-Sonogashira cross-coupling reactions, leading to the synthesis of novel 5-enynyl substituted pyrimidines. These pyrimidines can be further transformed into functionalized pyrido[2,3-d]pyrimidines, utilizing a silver-catalyzed cyclization reaction (Liu et al., 2014).
Biological and Pharmacological Research
Inhibitory Properties : This compound demonstrates inhibitory effects on enzymes like dihydrofolic reductase and thymidylate synthetase. Modifications of its structure, such as replacing the 2-amino group or the 4-hydroxyl group, have shown varied impacts on enzyme inhibition, indicating its potential in targeted drug design (Baker & Santi, 1965), (Baker, Ho, & Neilson, 1964).
Interferon Induction : Research on the interferon-inducing characteristics of 6-phenyl pyrimidinol compounds, including 2-amino-5-bromo-6-methyl-4-pyrimidinol, highlights its role in the immune response. These compounds have been observed to induce interferon in various in vivo and in vitro systems, suggesting their utility in antiviral research (Stringfellow, Vanderberg, & Weed, 1980).
Physical and Spectroscopic Analysis
Vibrational Spectra and Molecular Properties : Studies involving vibrational spectra, such as Fourier transform infrared (FT-IR) and Raman spectra, of 2-amino-5-bromo-6-methyl-4-pyrimidinol (a related compound) have been conducted. These studies help understand the molecular structure, vibrational frequencies, and electronic properties, which are crucial for applications like dye-sensitized solar cells (Anitha, Vedhagiri, & Parimala, 2015).
Structural Analysis Using X-ray Crystallography : X-ray crystallography has been used to study the structural characteristics of 2-amino-5-bromo-6-methyl-4-pyrimidinol and its derivatives. Such analysis provides insights into the compound's conformational stability and non-covalent interactions, which are essential for understanding its chemical behavior and potential applications (Faizan et al., 2019).
properties
IUPAC Name |
2-amino-5-iodo-4-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3O/c1-2-3(6)4(10)9-5(7)8-2/h1H3,(H3,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZYQAUQOBJSBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333578 | |
Record name | 2-Amino-5-iodo-6-methyl-4-pyrimidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-iodo-6-methyl-4-pyrimidinol | |
CAS RN |
22294-57-1 | |
Record name | 2-Amino-5-iodo-6-methyl-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22294-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-iodo-6-methyl-4-pyrimidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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